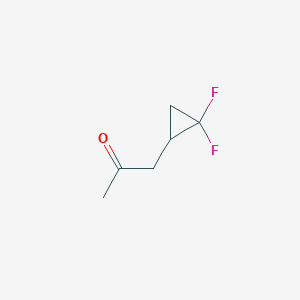

1-(2,2-Difluorocyclopropyl)propan-2-one

Description

Global Significance of Fluorine in Organic Chemistry and Advanced Materials Science

The element fluorine possesses a unique combination of properties that renders it exceptionally valuable in the design of novel molecules. acs.org Its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond are chief among these. nih.gov The C-F bond is one of the strongest in organic chemistry, imparting significant thermal and oxidative stability to organofluorine compounds. acs.orgnih.govlew.ro

In organic chemistry , particularly in the synthesis of pharmaceuticals and agrochemicals, the introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties. fiveable.me Strategic fluorination can enhance:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the in vivo lifetime of a drug. lew.rofiveable.me

Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in drug absorption and distribution. lew.ro

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby improving the efficacy of a drug.

In advanced materials science , fluorine is integral to the development of high-performance materials. researchgate.net Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their chemical inertness, low friction coefficients, and thermal stability. acs.orglew.ro These properties make them indispensable in a wide range of applications, from non-stick coatings and specialty lubricants to components in fuel cells and liquid crystal displays. researchgate.netwikipedia.org

| Property of Fluorine | Consequence in Organic Molecules | Application Area |

| Highest Electronegativity | Strong, polarized C-F bond; altered acidity (pKa) | Pharmaceuticals, Agrochemicals |

| Small Atomic Radius | Minimal steric hindrance, can mimic hydrogen | Medicinal Chemistry |

| High C-F Bond Strength (~480 kJ/mol) | Increased thermal and metabolic stability | Materials Science, Drug Design |

| Low Polarizability | Weak intermolecular forces | Specialty Polymers, Lubricants |

Overview of Geminal Difluorocyclopropane Derivatives as Unique Structural Motifs

The cyclopropane (B1198618) ring is the smallest stable carbocycle, and its inherent ring strain and unique electronic properties make it a valuable component in organic synthesis and medicinal chemistry. nih.govresearchgate.net When two fluorine atoms are attached to the same carbon atom of the ring, a geminal difluorocyclopropane is formed. This structural motif has garnered considerable attention for several reasons:

Conformational Rigidity: The cyclopropane ring is conformationally rigid, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. researchgate.net

Modulation of Physicochemical Properties: The two fluorine atoms significantly influence the molecule's electronics and lipophilicity. nih.govnih.gov The gem-difluoro group can act as a bioisostere for other chemical groups, such as a carbonyl group, allowing chemists to fine-tune a molecule's properties.

Synthetic Versatility: Gem-difluorocyclopropanes are not only stable entities but also serve as versatile synthetic intermediates. nih.govbohrium.com The ring can be opened under specific conditions to generate other valuable fluorinated structures, such as monofluoroalkenes. rsc.org

The synthesis of these derivatives is most commonly achieved through the [2+1] cycloaddition of an alkene with a difluorocarbene (:CF₂) source. researchgate.netbeilstein-journals.org Numerous methods have been developed to generate difluorocarbene under various conditions to accommodate a wide range of substrates. beilstein-journals.orgd-nb.info

The gem-difluorocyclopropane unit is found in several biologically active molecules and clinical candidates. For instance, its incorporation into the P-glycoprotein inhibitor zosuquidar led to significantly improved oral bioavailability. researchgate.net

Contextualization of 1-(2,2-Difluorocyclopropyl)propan-2-one within the Field of Fluorinated Ketones and Cyclopropyl (B3062369) Systems

The compound this compound combines the gem-difluorocyclopropane motif with a ketone functional group. The placement of the difluorinated carbon adjacent to the methylene group, which is in turn alpha (α) to the carbonyl group, places this molecule within the broad class of α-fluorinated ketone derivatives.

α-Halogenated ketones are known to be highly reactive electrophiles due to the electron-withdrawing nature of the halogen, which activates the carbonyl group toward nucleophilic attack. beilstein-journals.org While one might expect α-fluoroketones to be the most reactive based on fluorine's high electronegativity, studies have shown them to be slightly less reactive than their chloro- and bromo- counterparts. beilstein-journals.org This is potentially due to conformational effects where the optimal orbital overlap for activation is less favored. beilstein-journals.org

The presence of the 2,2-difluorocyclopropyl group is expected to impart specific properties to the propan-2-one scaffold:

Electronic Effects: The powerful electron-withdrawing effect of the two fluorine atoms will influence the acidity of the α-protons on the methylene bridge and the reactivity of the adjacent carbonyl group.

Steric and Conformational Effects: The rigid cyclopropyl ring introduces specific steric constraints that can influence how the molecule interacts with other reagents or biological systems.

While extensive research exists on fluorinated cyclopropanes and α-fluorinated ketones as separate classes, specific academic literature detailing the synthesis and reactivity of this compound is limited. acs.orgresearchgate.net Its properties and reactivity are largely inferred from the well-established principles governing its constituent functional groups. The molecule serves as a theoretical model for understanding how these two important structural motifs mutually influence each other.

Scope and Academic Relevance of Research on this compound and its Analogues

The academic relevance of this compound and its analogues lies in their potential as building blocks for more complex molecules, particularly in the fields of medicinal and agrochemical research. The combination of a ketone "handle" for further chemical modification and the unique properties of the gem-difluorocyclopropane ring makes this class of compounds attractive for several reasons.

Drug Discovery: Ketones are common precursors in the synthesis of a wide variety of heterocyclic and carbocyclic systems. Analogues of this compound could be used to introduce the gem-difluorocyclopropane motif into new drug candidates, potentially improving their metabolic stability and binding characteristics. researchgate.netmdpi.com

Synthetic Methodology: Research into the synthesis and reactions of molecules like this compound can drive the development of new synthetic methods. For example, exploring selective reactions at the ketone without disturbing the cyclopropane ring, or vice versa, presents interesting synthetic challenges.

Probing Structure-Activity Relationships (SAR): By systematically incorporating this and related fluorinated cyclopropyl ketones into known bioactive scaffolds, researchers can probe the effects of conformational rigidity and fluorination on biological activity.

Although detailed studies on this specific molecule are not widely published, the broader classes of fluorinated cyclopropanes and α-fluorinated ketones are areas of intense and ongoing research, with new synthetic methods and applications continually being reported. acs.orgmdpi.comresearchgate.net Therefore, the academic interest in compounds like this compound remains high due to their potential to contribute to these cutting-edge areas of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c1-4(9)2-5-3-6(5,7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIMWMQOIZOOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Understanding of Chemical Reactivity and Stereochemical Control in Transformations of 1 2,2 Difluorocyclopropyl Propan 2 One and Its Analogues

Ring-Opening Reactions of Gem-Difluorocyclopropyl Ketones: Regioselectivity and Pathway Divergence

The regioselectivity of ring-opening reactions in gem-difluorocyclopropyl ketones is highly dependent on the reaction conditions, particularly the nature of the activating agent (nucleophile, base, or acid). This divergence allows for controlled cleavage of either the distal or proximal C-C bonds, providing access to different classes of fluorinated compounds.

Under nucleophilic conditions, the ring-opening of gem-difluorocyclopropyl ketones is often initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This activation strategy typically leads to the selective cleavage of the weaker distal C-C bond. rsc.orgcas.cn The process can be envisioned as an initial formation of a tetrahedral intermediate (alkoxide), which subsequently triggers the scission of the cyclopropane (B1198618) ring.

The cleavage of the distal bond results in the formation of a carbanionic intermediate at the β-position relative to the original carbonyl group. The stability of this intermediate is crucial for the facility of the reaction. Two key structural features of 1-(2,2-Difluorocyclopropyl)propan-2-one contribute to this stabilization:

Carbonyl Group: The adjacent carbonyl group is highly effective at stabilizing the negative charge of the carbanion. This stabilization occurs through resonance, where the negative charge is delocalized onto the electronegative oxygen atom, forming an enolate intermediate. siue.edu This delocalization significantly lowers the energy of the intermediate, providing a strong thermodynamic driving force for the ring-opening process.

β-Difluoromethylene Group: The gem-difluoro group at the β-position also plays a significant role in stabilizing the carbanion. Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect helps to disperse the negative charge of the carbanion, further enhancing its stability. siue.edu The combined electronic effects of the carbonyl and the β-difluoromethylene groups make the formation of the β-carbanion via distal bond cleavage a favorable pathway under nucleophilic conditions.

While many base-induced ring openings of similar systems proceed via distal bond cleavage lookchem.comnih.gov, specific conditions can promote proximal bond scission. These reactions often involve more complex mechanistic pathways than simple nucleophilic addition.

In the presence of strong bases, such as methanolic potassium hydroxide (B78521), an alternative pathway involving initial proton abstraction from the carbon alpha to the ketone can be initiated. This generates an enolate, which can then trigger a cascade of events leading to proximal bond cleavage. One proposed mechanism involves an initial elimination of hydrogen fluoride (B91410) (HF) to form a highly strained monofluorocyclopropene intermediate. beilstein-journals.orgnih.gov This intermediate is susceptible to nucleophilic attack by the base (e.g., methoxide), leading to the substitution of both fluorine atoms. The resulting dimethoxycyclopropane derivative, now activated by the +M (mesomeric) effect of the two methoxy (B1213986) groups, undergoes heterolysis of the more electron-rich proximal C–C bond. beilstein-journals.orgnih.gov

Table 1: Regioselectivity in Base-Mediated Ring Opening of a Gem-Difluorocyclopropyl Ketone

| Reagent | Proposed Intermediate | Predominant Bond Cleavage | Ref |

|---|

Brønsted acids catalyze the ring-opening of gem-difluorocyclopropyl ketones by protonating the carbonyl oxygen. nih.govrsc.org This activation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the cyclopropane ring, typically through the formation of a carbocationic intermediate. The regioselectivity of this cleavage is highly sensitive to the reaction conditions.

The choice between distal and proximal bond cleavage in acid-mediated reactions is a subject of considerable mechanistic interest, with the outcome depending on factors such as the strength of the acid and the nature of the solvent and counter-ion.

Proximal Bond Cleavage: The use of strong Brønsted acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), has been shown to favor proximal bond cleavage. rsc.org Similarly, strong Lewis acids like boron trihalides, which can act as Brønsted acid sources, also promote this pathway. rsc.org In these cases, the protonated ketone likely facilitates the cleavage of the stronger, more substituted proximal bond to form a tertiary carbocation intermediate. This intermediate is stabilized by the adjacent ketone (or its protonated form). The subsequent capture of this carbocation by a nucleophile (which can be the acid's counter-ion) leads to the final ring-opened product. rsc.orgrsc.org

Distal Bond Cleavage: While proximal cleavage is observed with strong acids, other conditions can favor the scission of the inherently weaker distal bond. The formation of a carbocation directly adjacent to the electron-withdrawing gem-difluoro group is generally considered to be destabilizing. rsc.org Therefore, a mechanism involving distal bond cleavage would form a primary carbocation, which, although less stable than the tertiary carbocation from proximal cleavage, avoids the severe destabilizing effect of the adjacent CF₂ group. This pathway can become competitive under different acidic conditions or with substrates featuring different substitution patterns. The rearrangement of an initially formed acylium ion has also been observed in Friedel-Crafts reactions, indicating the accessibility of ring-opened carbocationic structures. nih.gov

Table 2: Influence of Acidic Conditions on Ring-Opening Regioselectivity

| Acid Catalyst | Predominant Bond Cleavage | Plausible Intermediate | Ref |

|---|---|---|---|

| CF₃SO₃H | Proximal | Tertiary Carbocation | rsc.org |

| Boron Trihalides | Proximal | Tertiary Carbocation | rsc.org |

Brønsted Acid-Mediated Ring Opening and Carbocation Intermediates

Triflic Acid-Promoted Regioselectivity and Subsequent Cyclization

Trifluoromethanesulfonic acid (triflic acid, TfOH) is a powerful Brønsted acid that catalyzes a variety of chemical transformations, including rearrangements and cyclizations of carbonyl compounds. lookchem.comorganic-chemistry.orgnih.gov In the context of gem-difluorocyclopropyl ketones, Lewis and Brønsted acids can mediate ring-opening reactions. researchgate.net The reaction of ketones with triflic acid and a silane (B1218182) can proceed through a carbocation intermediate, which can then undergo further reactions like elimination or nucleophilic trapping. organic-chemistry.org

The general mechanism for acid-catalyzed transformations of α-hydroxy ketones involves initial protonation of the hydroxyl group, followed by ionization to form a labile α-carbonyl carbocation. lookchem.com This intermediate can then undergo fragmentation, deprotonation, or cyclization. lookchem.com For substrates without stabilizing groups, the formation of α-carbonyl carbocations may not be favored. lookchem.com However, in specific systems, triflic acid can promote cyclization reactions efficiently. For instance, TfOH has been used in the solvent-free, decyanative cyclization of 2-(2-nitrophenyl)acetonitriles to form 2,1-benzisoxazoles. organic-chemistry.org This reaction proceeds via acid-promoted enolization followed by intramolecular cyclization. organic-chemistry.org Similarly, triflic acid effectively mediates the rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones to produce methoxytropolones, demonstrating its utility in promoting clean cyclization and rearrangement reactions. nih.gov

In the case of gem-difluorocyclopropyl ketones, Lewis acid-mediated ring-opening can lead to the formation of β-trifluoromethyl ketones or β-halodifluoromethyl ketones. researchgate.net The regioselectivity of such ring-opening and subsequent cyclization events is governed by the stability of the carbocationic intermediates formed upon cleavage of the strained cyclopropane ring. The presence of the two fluorine atoms significantly influences the electronic stability and reaction pathway of these intermediates.

| Catalyst System | Substrate Type | Key Transformation | Mechanistic Feature |

| Triflic Acid (TfOH) | α-Hydroxy Ketones | Fragmentation, Deprotonation, Cyclization | Formation of α-carbonyl carbocation intermediates lookchem.com |

| TfOH / Silane | Aryl Ketones | Deoxygenative Transformation to Alkenes | Carbocation generation followed by β-H elimination organic-chemistry.org |

| Lewis Acids | gem-Difluorocyclopropyl Ketones | Ring-Opening | Formation of β-trifluoromethyl or β-halodifluoromethyl ketones researchgate.net |

| Triflic Acid (TfOH) | 2-(2-nitrophenyl)acetonitriles | Decyanative Cyclization | Acid-promoted enolization and intramolecular cyclization organic-chemistry.org |

Intramolecular Rearrangements and Cyclization Reactions

Fluorine-Directed and Activated Nazarov Cyclization of Precursors to α-Fluorocyclopentenones

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4-π electrocyclic ring closure. teknoscienze.comhawaii.eduillinois.edu A significant limitation of the classical Nazarov reaction is the lack of regiocontrol in the final position of the double bond, which typically forms in the most thermodynamically stable position. teknoscienze.com However, the strategic placement of fluorine atoms on the divinyl ketone precursor can overcome this limitation, directing the regioselectivity of the cyclization. teknoscienze.comillinois.edu

The electronic effects of fluorine substituents are key to controlling the reaction pathway. teknoscienze.com For example, 1-fluorovinyl vinyl ketones, which can be prepared from the ring-opening of 1,1-difluoro-2-siloxy-2-vinylcyclopropanes, undergo a highly regioselective Nazarov cyclization. researchgate.netnih.gov In this transformation, the fluorine substituent acts as both a director and an activator. teknoscienze.comresearchgate.net The regioselectivity is governed by the α-cation stabilizing effect (+R effect) of the fluorine atom, which promotes the formation of a specific oxyallyl cation intermediate. teknoscienze.com This stabilization also leads to a significant rate enhancement of the cyclization process, ultimately affording α-fluorocyclopentenones (specifically, 2-fluorocyclopent-2-en-1-ones). teknoscienze.comresearchgate.net The reaction is typically promoted by a strong silylating agent like Me₃Si⁺B(OTf)₄⁻. researchgate.netnih.govnih.gov

In contrast, precursors like 2,2-difluorovinyl vinyl ketones exhibit different regioselectivity due to the β-cation destabilizing effect (-I effect) of the fluorine atoms, leading to the formation of 3-fluorocyclopent-2-en-1-ones. teknoscienze.com Thus, the strategic placement of fluorine atoms on the precursor molecule allows for the selective synthesis of different isomers of fluorinated cyclopentenones. teknoscienze.comresearchgate.net

| Precursor Type | Fluorine Position | Electronic Effect | Product | Reference |

| 1-Fluorovinyl vinyl ketones | C-1 of vinyl group | α-cation stabilization (+R effect) | 2-Fluorocyclopent-2-en-1-ones | teknoscienze.comresearchgate.net |

| 2,2-Difluorovinyl vinyl ketones | C-2 of vinyl group | β-cation destabilization (-I effect) | 3-Fluorocyclopent-2-en-1-ones | teknoscienze.com |

| 1-(Trifluoromethyl)vinyl vinyl ketones | C-1 of vinyl group (CF₃) | β-cation destabilization (-I effect) | 5-(Trifluoromethyl)cyclopent-2-en-1-ones | teknoscienze.com |

Thermal and Catalytic Rearrangements of Difluoro(methylene)cyclopropane Systems

Difluoro(methylene)cyclopropane (F₂MCP) systems are strained molecules whose reactivity is influenced by the steric and electronic effects of the gem-dinal fluorine substituents. cas.cn While the difluorocyclopropane ring is relatively stable under many conditions, it can undergo ring-opening and rearrangement under thermal or catalytic activation. cas.cn

Thermal rearrangement of substituted F₂MCPs can lead to thermodynamically more stable products. For instance, thermolysis of (E)-1,1-difluoro-2,2-dimethyl-3-tosylmethylenecyclopropane at 120 °C results in its rearrangement to two more stable isomers. cas.cn This process is thought to involve trimethylenemethane (TMM) intermediates, which are common in the rearrangements of methylenecyclopropane (B1220202) derivatives. cas.cn The presence of fluorine atoms is known to increase the ring strain in the cyclopropane ring, which can facilitate cleavage under radical conditions. cas.cn

The cleavage of the cyclopropane ring can occur at different bonds depending on the reaction conditions. Under radical conditions using n-Bu₃SnH and AIBN, the distal C-C bond of the F₂MCP is cleaved. cas.cn In another example, the vinyl cyclopropane rearrangement (VCPR) has been used to synthesize difluorinated cyclopentenes from difluorocyclopropanes under mild thermal conditions. nih.gov Computational studies have supported the experimental findings, helping to rank the energy barriers for different rearrangement pathways. cas.cnnih.gov

| System | Conditions | Key Intermediate/Process | Products | Reference |

| (E)-1,1-difluoro-2,2-dimethyl-3-tosylmethylenecyclopropane | 120 °C, Chloroform | Trimethylenemethane (TMM) diradicals | Two thermodynamically more stable isomers | cas.cn |

| F₂MCPs | n-Bu₃SnH, AIBN, Toluene | Radical-induced ring-opening | Distal C-C bond cleavage product | cas.cn |

| Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | Thermal (100-180 °C) | Vinyl Cyclopropane Rearrangement (VCPR) | Difluorocyclopentene | nih.gov |

Stereochemical Aspects of Difluorocyclopropane Transformations

Enantiopurity Reduction in Desilylation Processes

Optically active gem-difluorocyclopropanes are valuable chiral building blocks in medicinal chemistry and materials science. nih.govnih.gov Their synthesis can be achieved through methods like copper-catalyzed enantioselective hydrosilylation of gem-difluorocyclopropenes. nih.govresearchgate.net However, subsequent transformations of these enantioenriched compounds can compromise their stereochemical integrity.

A notable example is the desilylation of optically active silyl-substituted gem-difluorocyclopropanes using reagents like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netresearchgate.net This process has been observed to cause a substantial reduction in the enantiopurity of the resulting gem-difluorocyclopropane product, even at ambient temperatures. researchgate.netresearchgate.net The extent of this racemization is influenced by the substituents on the cyclopropane ring. An electron-withdrawing aryl group at the 3-position of the 1-silyl-2,2-difluorocyclopropane system accelerates the loss of enantiopurity. researchgate.netkisti.re.kr This observation suggests that the stability of an anionic intermediate plays a crucial role in the racemization mechanism. researchgate.net Activation of the silyl (B83357) group in these chiral systems can lead to the cleavage of the distal C-C bond of the cyclopropane ring, forming transient acyclic intermediates that facilitate racemization before the final product is formed. nih.gov

| Substrate | Reagent | Observation | Influencing Factor | Reference |

| Optically active silyl-substituted gem-difluorocyclopropanes | Tetrabutylammonium fluoride (TBAF) | Substantial reduction of enantiopurity | Electron-withdrawing aryl substituent at C-3 accelerates racemization | researchgate.netresearchgate.netkisti.re.kr |

| Enantio-enriched silylated gem-difluorocyclopropanes | Silyl group activators | Reduction of enantiopurity | Cleavage of the distal C-C bond via transient acyclic intermediates | nih.gov |

Stereomutation through Gem-Difluorocyclopropanylide Intermediates

The reduction of enantiopurity during the desilylation of chiral gem-difluorocyclopropanes points to a specific stereomutation pathway. researchgate.net Theoretical and experimental studies have been conducted to elucidate the mechanism of this racemization process. researchgate.netkisti.re.kr

The racemization is not believed to occur through a homolytic cleavage of the distal bond of the cyclopropane ring to form an open-shell 2,2-difluoropropane-1,3-diyl skeleton, as this process would require a high activation energy (>34 kcal/mol). researchgate.net Instead, Density Functional Theory (DFT) studies support an alternative pathway involving an anionic intermediate: the gem-difluorocyclopropanylide. researchgate.net

The proposed mechanism involves the formation of an anionic 2,2-difluoromethyl-3-phenylcyclopropanylide intermediate. researchgate.net This intermediate can then undergo isomerization through an intramolecular hydrogen migration. This migration leads to a thermodynamically more stable 2,2-difluoromethyl-1-phenylcyclopropanylide anion, which facilitates the racemization at the stereocenter. researchgate.net The stability of this anionic intermediate is enhanced by electron-withdrawing substituents on the ring, which aligns with the experimental observation that such substituents accelerate the rate of enantiopurity loss. researchgate.netkisti.re.kr The optimized transition state for this process shows an elongated distal C-C bond, indicating a partial ring-opening character during the stereomutation. researchgate.net

Analysis of Homolytic Cleavage vs. Intramolecular Hydrogen Migration Pathways

The transformation of gem-difluorocyclopropyl ketones can be conceptualized as proceeding through several potential mechanistic pathways, dominated by the high ring strain of the cyclopropane ring. Two such competing pathways are homolytic cleavage and intramolecular hydrogen migration.

Homolytic Cleavage: This pathway involves the cleavage of a carbon-carbon bond within the cyclopropyl (B3062369) ring. Computational studies and experimental observations on analogues like 1,1-difluoro-2,3-dimethylcyclopropane have indicated that processes such as cis-trans isomerization can occur through the homolysis of a C-C bond, leading to a diradical intermediate. d-nb.info For a ketone like this compound, the distal C-C bond (the one opposite the point of attachment to the propanone group) is often susceptible to cleavage due to electronic effects imparted by the gem-difluoro group. d-nb.info This pathway is particularly relevant in thermal or photochemical reactions, generating a diradical species that can then undergo rearrangement or further reaction to yield ring-opened products.

Intramolecular Hydrogen Migration: This pathway represents a concerted or stepwise process where a hydrogen atom moves from one part of the molecule to another. In the context of this compound, this could theoretically involve the migration of a hydrogen atom from the methyl group or the cyclopropyl ring to the carbonyl oxygen, forming an enol intermediate. While intramolecular hydrogen migrations are fundamental in the chemistry of many carbonyl compounds and other systems, specific studies detailing a direct competition between this pathway and homolytic ring cleavage for this class of ketones are not extensively documented in the reviewed literature. mit.edu The preferred pathway would be highly dependent on reaction conditions, such as temperature, solvent, and the presence of catalysts or initiators.

The following table outlines the key distinctions between these two potential mechanistic routes for analogues of this compound.

| Feature | Homolytic Cleavage Pathway | Intramolecular Hydrogen Migration Pathway |

| Initiation | Thermal energy, light, or radical initiator | Acid or base catalysis, or thermal induction |

| Key Intermediate | 1,3-Diradical | Enol or Zwitterion |

| Bond(s) Broken | Cyclopropyl C-C bond | C-H bond, C=O π-bond |

| Bond(s) Formed | C=C π-bond (in rearranged product) | O-H bond, C=C π-bond |

| Primary Outcome | Ring-opening, Isomerization | Tautomerization, Racemization |

Density Functional Theory (DFT) Studies of Anionic Intermediates

Density Functional Theory (DFT) has emerged as an indispensable computational tool for investigating the complex reaction mechanisms of strained-ring systems, including gem-difluorocyclopropane derivatives. rsc.orgresearchgate.net DFT calculations allow for the detailed examination of transient species like anionic intermediates and transition states that are often difficult to observe and characterize through experimental means alone.

For transformations of this compound involving basic conditions, the primary anionic intermediate is the enolate, formed by the deprotonation of the α-carbon. DFT studies on such an intermediate would be crucial for understanding its structure, stability, and subsequent reactivity. Key areas of investigation would include:

Geometric Parameters: Calculation of bond lengths and angles to understand the degree of planarization at the α-carbon and the conformation of the cyclopropyl ring relative to the enolate plane.

Energetics: Determination of the Gibbs free energy of activation (ΔG‡) for enolate formation and for its subsequent reactions, such as racemization or ring-opening. This data helps predict reaction rates and identify the rate-determining step.

Reaction Pathways: Mapping the potential energy surface to trace the lowest energy path from the enolate to various products. For example, DFT calculations on related systems have been used to elucidate whether ring-opening proceeds via an SN2-type mechanism or other pathways and to rationalize observed regioselectivity. rsc.org

A typical DFT study on the anionic intermediates of gem-difluorocyclopropyl ketone analogues would involve the calculation of several key parameters, as summarized in the table below.

| Calculated Parameter | Mechanistic Insight Provided |

| Optimized Geometry | Provides the lowest energy structure of the anionic intermediate (e.g., enolate) and transition states. |

| Vibrational Frequencies | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| Gibbs Free Energy (ΔG) | Determines the thermodynamic favorability of forming the intermediate and the overall reaction spontaneity. |

| Activation Energy (ΔG‡) | Predicts the kinetic barrier for a given reaction step, allowing for comparison of competing pathways. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions, explaining the stability and reactivity of the intermediate. |

Kinetic Isotope Effect (KIE) Investigations in Racemization

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.orglibretexts.org By comparing the rate of a reaction using a substrate with a light isotope (e.g., hydrogen, ¹H) to the rate with a heavy isotope (e.g., deuterium (B1214612), ²H or D), valuable information about the rate-determining step can be obtained. nih.gov

In the context of stereochemical control, KIE studies are particularly useful for investigating racemization mechanisms. For a chiral ketone analogue of this compound, racemization typically proceeds through the formation of a planar, achiral enol or enolate intermediate. The investigation would involve synthesizing the chiral ketone and its deuterated counterpart, where the hydrogen at the chiral α-carbon is replaced by deuterium. The rates of racemization for both compounds (kH and kD) would then be measured under identical conditions.

The observation of a primary kinetic isotope effect (kH/kD > 1) would strongly indicate that the cleavage of the C-H (or C-D) bond at the α-position is the rate-determining step of the racemization process. snnu.edu.cn The magnitude of the KIE can provide further insight into the symmetry of the transition state. Conversely, a KIE value close to unity (kH/kD ≈ 1) would suggest that deprotonation is a rapid pre-equilibrium and that a subsequent step, such as the reprotonation of the enolate or conformational changes, is rate-limiting.

The following table presents hypothetical KIE data for a racemization study and the corresponding mechanistic interpretations.

| Experiment | Measured Rate Constant Ratio (kH/kD) | Mechanistic Interpretation |

| Racemization of chiral ketone in NaOEt/EtOH | 5.2 | A significant primary KIE indicates that the α-deprotonation (C-H bond breaking) is the slow, rate-determining step. |

| Racemization of chiral ketone in D₂O with acid catalyst | 1.1 | A negligible KIE suggests that α-deprotonation is fast and reversible, and another step, possibly the tautomerization of the enol back to the ketone, is rate-determining. |

Current Research Trends and Future Prospects in the Chemistry of 1 2,2 Difluorocyclopropyl Propan 2 One

Emerging Methodologies for Enhanced Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of gem-difluorocyclopropanes traditionally relies on the [2+1] cycloaddition of difluorocarbene with corresponding alkenes. cas.cn For ketones like 1-(2,2-difluorocyclopropyl)propan-2-one, this can be achieved through the difluorocyclopropanation of silyl (B83357) enol ethers. researchgate.net However, modern research is focused on developing more sophisticated methods that offer precise control over the chemical and spatial orientation of the final product.

Stereoselective Synthesis: Achieving high stereoselectivity is a primary goal. A significant advancement is the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl ketones using catalysts like the Noyori-Ikariya ruthenium complex. nih.govacs.org This method provides access to optically enriched cis-disubstituted gem-difluorocyclopropyl ketones, demonstrating a powerful strategy for controlling stereochemistry. nih.govacs.org

Chemo-enzymatic Approaches: The use of enzymes in synthesis offers another route to high stereoselectivity. Chemo-enzymatic reactions have been successfully employed to produce optically active gem-difluorocyclopropanes, which can then be applied to the synthesis of complex molecules. nih.gov This approach combines the efficiency of traditional chemical synthesis with the exquisite selectivity of biological catalysts. nih.gov

Advanced Reagents: The choice of difluorocarbene source is also evolving. While classic reagents like sodium chlorodifluoroacetate (ClCF₂COONa) are still valuable, newer reagents such as trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) are gaining prominence for their efficiency in preparing advanced building blocks under milder conditions. researchgate.netcas.cn

| Methodology | Key Feature | Typical Reagents/Catalysts | Primary Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Stereoselective reduction of C=C bond | Noyori-Ikariya Ru-complex | High enantiomeric excess (ee) | nih.govacs.org |

| Chemo-enzymatic Reaction | Enzymatic resolution or transformation | Lipases, Oxidoreductases | Access to optically active compounds | nih.gov |

| Advanced Difluorocarbene Precursors | Efficient carbene generation | TFDA, Ruppert-Prakash reagent | Improved yields and functional group tolerance | researchgate.netcas.cn |

Exploration of Novel Reactivity Profiles and Transformation Pathways

The unique structure of this compound, featuring a strained ring activated by two fluorine atoms, gives rise to a rich and diverse reactivity profile, particularly in ring-opening reactions. beilstein-journals.org These transformations are key to converting the compact cyclopropyl (B3062369) motif into various linear fluorinated structures.

Nucleophile-Induced Ring-Opening: The reaction of gem-difluorocyclopropyl ketones with nucleophiles can proceed via different pathways depending on the nature of the nucleophile. For instance, reaction with a methanolate anion typically results in the cleavage of the Cα-C2 bond (the bond between the carbonyl-bearing carbon and the CF₂-bearing carbon). acs.org In contrast, softer nucleophiles like thiolates tend to induce cleavage of the distal Cα-C3 bond (the carbon-carbon bond opposite the difluoromethylene group). acs.org This differential reactivity allows for regioselective synthesis of different classes of carboxylic acid derivatives. acs.org

Acid-Catalyzed Transformations: In the presence of acids, gem-difluorocyclopropyl ketones undergo distinct rearrangements. Treatment with hydrobromic acid (HBr) can lead to the formation of 3-bromo-2,2-difluoropropyl ketones through a distal bond cleavage. beilstein-journals.org Other acid-catalyzed reactions can yield valuable heterocyclic structures; for example, the hydrolysis of related gem-difluorocyclopropyl acetals can produce 2-aryl-3-fluorofurans. beilstein-journals.org

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of gem-difluorocyclopropanes. rsc.org These reactions can involve the regioselective cleavage of a C-F bond, as seen in the cross-coupling with simple ketones, which acts as a defluorinative functionalization. rsc.org Other palladium-catalyzed processes, such as Suzuki cross-couplings with boronic acids, can lead to the formation of monofluoroalkenes. beilstein-journals.org

| Reaction Type | Reagent/Catalyst | Resulting Structure | Bond Cleavage Type | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Sodium Methanolate | Carboxylic Acid Derivatives | Cα-C2 Scission | acs.org |

| Nucleophilic Ring-Opening | Sodium Thiolate | Thioester Derivatives | Cα-C3 Scission | acs.org |

| Acid-Catalyzed Ring-Opening | HBr / Ionic Liquid | 3-Bromo-2,2-difluoropropyl ketones | Distal C-C Bond | beilstein-journals.org |

| Pd-Catalyzed Annulation | Pd/SIPr, Ketone | Cyclic Fluoroalkenes | Two-fold C-F Cleavage | rsc.org |

| Lewis Acid-Catalyzed Cycloaddition | Lewis Acid, Aldehyde/Ketone | gem-Difluorotetrahydrofurans | Distal C-C Bond | rsc.org |

Advanced Spectroscopic and Computational Techniques for Mechanistic Insights

While specific experimental spectroscopic data for this compound is not widely published, the analysis of such compounds relies on a combination of advanced spectroscopic and computational methods. These techniques are crucial for confirming structure, understanding electronic properties, and elucidating reaction mechanisms.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H NMR would be used to analyze the protons on the cyclopropane (B1198618) ring and the propanone side chain. ¹³C NMR provides information on the carbon skeleton, with the CF₂ carbon showing a characteristic triplet due to C-F coupling. Crucially, ¹⁹F NMR spectroscopy is used to confirm the presence and environment of the fluorine atoms, providing distinct signals that are sensitive to the molecule's stereochemistry. cas.cn

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to gain deeper mechanistic insights. researchgate.net These techniques can model molecular geometries, vibrational frequencies, and NMR chemical shifts to corroborate experimental findings. Furthermore, computational studies can elucidate complex reaction pathways, such as the mechanisms of cycloaddition reactions involving gem-difluorocyclopropenes, by mapping transition states and intermediate structures. researchgate.net Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) surfaces can predict reactivity, identify electrophilic and nucleophilic sites, and explain the regioselectivity observed in reactions.

Potential for Derivatization and Further Synthetic Elaborations

The reactivity of this compound makes it a versatile intermediate for the synthesis of more complex molecules. Both the ketone functionality and the strained, fluorinated ring serve as handles for derivatization.

Elaboration via Ring-Opening: As detailed in section 5.2, ring-opening reactions provide access to a variety of linear fluorinated compounds. These products, such as monofluoroalkenes and difluorohomoallylic alcohols, are themselves valuable synthetic intermediates. nih.govbeilstein-journals.org For instance, the resulting olefinic moieties can participate in further reactions like metathesis, allowing for the construction of fluorinated cyclic alkenols. nih.gov

Modification of the Ketone Group: The propan-2-one side chain offers numerous opportunities for classical ketone chemistry. It can undergo reduction to the corresponding alcohol, nucleophilic addition, alpha-halogenation, or serve as a precursor for forming heterocycles like pyrazoles.

Synthesis of Fused Heterocycles: A promising area of research is the use of enantioenriched cis-gem-difluorocyclopropyl ketones to synthesize novel heterocycles that are fused to the difluorocyclopropyl moiety. acs.org For example, a direct synthesis of 2-fluoropyrroles has been described, involving the reaction of gem-difluorocyclopropyl ketones with nitriles under acidic conditions. nih.gov Such structures are of interest in medicinal chemistry, as they introduce the unique properties of the fluorinated cyclopropane ring into established pharmacophores.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The synthesis and derivatization of complex small molecules like this compound can be accelerated through the adoption of automated synthesis and high-throughput experimentation (HTE). These platforms enable the rapid screening of reaction conditions, catalysts, and substrates, significantly speeding up the discovery and optimization of new synthetic routes. nih.gov

Automated Flow Synthesis: Flow chemistry is particularly well-suited for the synthesis of fluorine-containing organic compounds. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing the reactivity of fluorinated intermediates. This technology allows for safer handling of hazardous reagents and can be integrated into automated platforms for multi-step syntheses without the need for isolating intermediates.

High-Throughput Experimentation (HTE): HTE platforms, which use multi-well plates to run hundreds of reactions in parallel, are invaluable for exploring the diverse reactivity of this compound. By systematically varying nucleophiles, catalysts, solvents, and other reagents, researchers can quickly map out its reaction space, identify novel transformations, and optimize yields for desired products. This approach is instrumental in discovering new derivatization pathways and understanding structure-activity relationships for this class of compounds. A broadly applicable automated process, based on a building block-based synthesis platform, has been shown to be effective for 14 distinct classes of small molecules and could be applied here. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2-Difluorocyclopropyl)propan-2-one, and how can reaction efficiency be optimized?

- The synthesis typically involves cyclopropanation of difluorinated precursors. For example, ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) can serve as a key intermediate, with cyclopropane ring formation achieved via [2+1] cycloaddition using transition metal catalysts . Reaction efficiency is optimized by controlling temperature (e.g., −20°C to 25°C) and using Lewis acids like AlCl₃ to stabilize intermediates .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- X-ray crystallography is critical for resolving the strained cyclopropane ring geometry, as demonstrated for structurally similar difluorocyclopropyl ketones . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity (>95%). For example, ¹⁹F NMR shows distinct shifts for axial vs. equatorial fluorine atoms .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage and reactions?

- Stability studies indicate degradation above 40°C or in strongly acidic/basic conditions (pH <2 or >10). Storage at −20°C under inert gas (N₂/Ar) minimizes hydrolysis of the cyclopropane ring. Reaction buffers near neutral pH (6–8) are recommended to preserve functionality .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluorocyclopropyl group influence the compound's reactivity in nucleophilic additions?

- The 2,2-difluoro substituents increase ring strain (∼27 kcal/mol) and enhance electrophilicity at the ketone carbonyl. This facilitates nucleophilic attack by amines or Grignard reagents, with reaction rates 3–5× faster than non-fluorinated analogs. DFT calculations show reduced LUMO energy (−1.8 eV) at the carbonyl group .

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?

- Ring-opening under acidic conditions proceeds via carbocation intermediates stabilized by fluorine’s inductive effect. Regioselectivity favors cleavage at the less substituted C–C bond due to lower steric hindrance. Isotopic labeling (e.g., ¹³C) and kinetic studies confirm this pathway .

Q. How can computational modeling predict the compound's behavior in catalytic asymmetric synthesis?

- Molecular docking and MD simulations reveal preferential binding of the difluorocyclopropyl group to chiral catalysts (e.g., BINOL-derived phosphoric acids). Enantiomeric excess (ee) >90% is achievable by optimizing catalyst-substrate π-π interactions and hydrogen bonding .

Q. What strategies mitigate side reactions during functionalization of the cyclopropane ring?

- Slow addition of electrophiles (e.g., halogens) at −78°C minimizes ring strain-induced polymerization. Protecting the ketone moiety as a ketal derivative (e.g., ethylene glycol) prior to functionalization reduces undesired cross-reactivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.